molecular formula C11H11N B12961654 4,5-Dimethylisoquinoline

4,5-Dimethylisoquinoline

Cat. No.: B12961654
M. Wt: 157.21 g/mol
InChI Key: MDHFSOZPRYQJAI-UHFFFAOYSA-N
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Description

4,5-Dimethylisoquinoline is a substituted isoquinoline derivative featuring methyl groups at the 4- and 5-positions of the heterocyclic ring. For example, methyl iodide was used to alkylate a nitrile intermediate, yielding a hindered this compound structure . This method highlights the compound’s synthetic accessibility, though its pharmacological properties remain underexplored compared to positional isomers like 4,4-dimethylisoquinoline derivatives.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4,5-dimethylisoquinoline

InChI

InChI=1S/C11H11N/c1-8-4-3-5-10-7-12-6-9(2)11(8)10/h3-7H,1-2H3

InChI Key

MDHFSOZPRYQJAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=CC2=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce methyl groups at the desired positions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient cyclization and functionalization of the isoquinoline ring .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,5-Dimethylisoquinoline, particularly in its role as an antiplatelet agent, involves the inhibition of alpha 2B-adrenergic receptors. This inhibition prevents platelet aggregation, which is crucial in the prevention of thrombotic events. The compound’s structure allows it to effectively bind to these receptors, blocking their activity and thereby reducing platelet aggregation .

Comparison with Similar Compounds

Key Features :

  • Synthesis: Alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with 1-chloro-2-bromoethane, followed by coupling with arylpiperazines .
  • Bioactivity : Antiplatelet effects via alpha-2B receptor antagonism .
  • Selectivity : Structural optimization minimizes off-target interactions with serotonin (5-HT) and dopamine receptors .

3,5-Dimethylisoquinoline

3,5-Dimethylisoquinoline is commercially available and used in organic synthesis.

Other Substituted Isoquinolines

  • 6,7-Dimethoxyisoquinolines: Commonly found in natural alkaloids, these derivatives often exhibit distinct biological activities (e.g., vasorelaxation) due to electron-donating methoxy groups .
  • Nitro-Substituted Isoquinolines: Compounds like 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline are intermediates in alkaloid synthesis, highlighting the versatility of substitution patterns .

Structural and Functional Comparison

Table 1. Key Properties of Selected Isoquinoline Derivatives

Compound Substituents Synthesis Method Biological Activity/Application Selectivity Notes
4,5-Dimethylisoquinoline 4-CH₃, 5-CH₃ Condensation with methyl iodide Limited data; synthetic intermediate N/A
4,4-Dimethylisoquinoline 4-CH₃ (geminal) Alkylation of dione intermediate Alpha-2B antagonist (IC₅₀ ~20–27 μM) Optimized for alpha-2B over alpha-1
3,5-Dimethylisoquinoline 3-CH₃, 5-CH₃ Commercial synthesis Organic synthesis building block N/A
6,7-Dimethoxyisoquinoline 6-OCH₃, 7-OCH₃ Multi-step alkylation/cyclization Vasorelaxant, alkaloid precursor Dependent on methoxy positioning

Mechanistic Insights and Research Findings

  • Receptor Interactions: The 4,4-dimethylisoquinoline scaffold stabilizes ligand-receptor complexes via aromatic CH-π stacking with Phe6.52 in alpha-2B-ARs, while modifications to the piperazine moiety (e.g., meta-substitution) reduce alpha-1-AR binding .
  • Steric and Electronic Effects : The 4,5-dimethyl substitution may introduce steric hindrance that alters binding pocket accessibility compared to 4,4-dimethyl analogs, though empirical data are lacking .
  • Synthetic Flexibility: Isoquinoline derivatives are tunable through substituent engineering, enabling targeted biological activities (e.g., antiplatelet vs. vasorelaxant effects) .

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